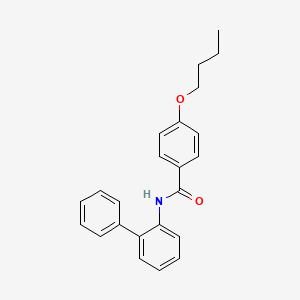
N-2-biphenylyl-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-4-butoxybenzamide, also known as BPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN belongs to the class of compounds known as benzamides, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
N-2-biphenylyl-4-butoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and analgesic properties. N-2-biphenylyl-4-butoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-2-biphenylyl-4-butoxybenzamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-2-biphenylyl-4-butoxybenzamide is not fully understood. However, it has been reported to interact with the endocannabinoid system, specifically the CB2 receptor. N-2-biphenylyl-4-butoxybenzamide has been shown to bind to the CB2 receptor and inhibit its activation, resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-butoxybenzamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-2-biphenylyl-4-butoxybenzamide has also been reported to exhibit analgesic properties by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-biphenylyl-4-butoxybenzamide has several advantages for lab experiments. It is a synthetic compound, making it easy to obtain and purify. Additionally, N-2-biphenylyl-4-butoxybenzamide has been extensively studied, and its pharmacological properties are well-known. However, N-2-biphenylyl-4-butoxybenzamide has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of N-2-biphenylyl-4-butoxybenzamide. One potential direction is the development of N-2-biphenylyl-4-butoxybenzamide analogs with improved pharmacological properties. Additionally, the mechanism of action of N-2-biphenylyl-4-butoxybenzamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the potential toxicity of N-2-biphenylyl-4-butoxybenzamide needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, N-2-biphenylyl-4-butoxybenzamide is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antitumor, and analgesic properties. N-2-biphenylyl-4-butoxybenzamide interacts with the endocannabinoid system and exhibits a range of biochemical and physiological effects. While N-2-biphenylyl-4-butoxybenzamide has several advantages for lab experiments, its potential toxicity and limited solubility in water are limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of N-2-biphenylyl-4-butoxybenzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-2-biphenylyl-4-butoxybenzamide involves the reaction of 2-biphenylamine and 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-2-biphenylyl-4-butoxybenzamide. The purity of the compound can be enhanced through recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
4-butoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-17-26-20-15-13-19(14-16-20)23(25)24-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCPHUHGLRTQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)
![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![1-(4-bromophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055112.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)
![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)


![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)